![molecular formula C5H5F3N2S B2927194 [5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine CAS No. 2375268-21-4](/img/structure/B2927194.png)
[5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds has been a topic of interest in recent years . A convenient approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles has been developed, which employs the readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) as starting materials .Molecular Structure Analysis
The molecular structure of TFMTA is characterized by the presence of a trifluoromethyl group (-CF3), a thiazole ring, and a methanamine group. The trifluoromethyl group is a key functional group that contributes to the unique properties of the molecule .Chemical Reactions Analysis
Trifluoromethyl-containing compounds have been found to exhibit numerous pharmacological activities . The trifluoromethyl group (-CF3) is a key pharmacophore in many FDA-approved drugs . The detailed chemistry of these drugs, including their syntheses and uses for various diseases and disorders, has been covered in the literature .Physical And Chemical Properties Analysis
TFMTA is a liquid at room temperature . It has a molecular weight of 182.16. The compound is stored at a temperature of -10 degrees Celsius .Applications De Recherche Scientifique
Chemical Reactivity and Modifications
An interesting study on the labilization of the trifluoromethyl group in thiazole derivatives highlights the chemical reactivity of compounds similar to [5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine. The research demonstrated that N-2-Chloro-4-(trifluoromethyl)-5-thiazolyl-N',N'-diethylurea underwent facile substitution reactions under mild conditions, leading to the formation of methyl ester or trimethylorthothio ester derivatives, showcasing the compound's potential for chemical modifications (SouthMichael, 1991).
Anticancer Activity
New palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands derived from [5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine analogs were synthesized and characterized. These complexes exhibited significant anticancer activity against various human cancerous cell lines, demonstrating the potential therapeutic applications of these compounds in oncology (Mbugua et al., 2020).
Synthesis and Characterization of Derivatives
The synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine showcases the adaptability of [5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine derivatives in forming structurally diverse compounds. This work highlighted the efficient synthetic routes and detailed characterization of the newly formed compound, underlining its potential for further chemical exploration (Shimoga et al., 2018).
Potential COVID-19 Drug Candidates
A study on the synthesis of novel compounds based on diazinyl-thiazol-imine moieties, which are structurally related to [5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine, demonstrated their potential as COVID-19 therapeutic agents. The synthesized compounds showed promising results in molecular docking studies, suggesting their ability to bind effectively to COVID-19 related proteins, highlighting the importance of such structures in drug development against emerging diseases (Abu-Melha et al., 2022).
Antimicrobial Applications
Novel 1,3,4-thiadiazole, 1,2,4-triazole-5-thione, and 1,3-thiazolan-4-one derivatives of benzimidazole, synthesized from [5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine analogs, exhibited good antibacterial and antifungal activities. This indicates the compound's potential utility in developing new antimicrobial agents, which is critical given the rising antibiotic resistance (Barot et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
[5-(trifluoromethyl)-1,2-thiazol-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2S/c6-5(7,8)4-1-3(2-9)10-11-4/h1H,2,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWGQCBWPYLNTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1CN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


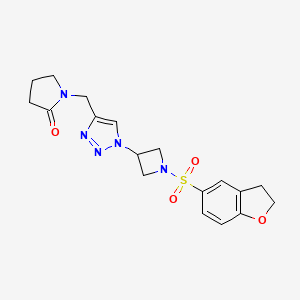
![3-(4-fluorophenyl)-9-(2-methylpropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2927115.png)
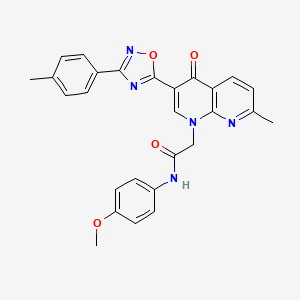

![3-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/structure/B2927118.png)
![4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2927120.png)
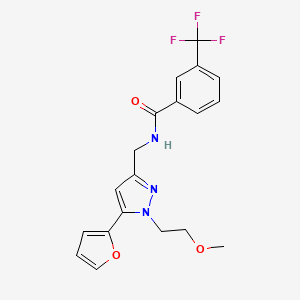
![4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2927123.png)
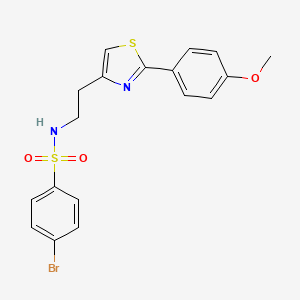
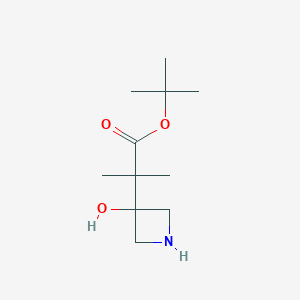
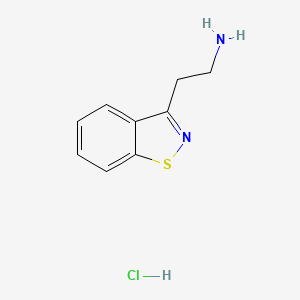
![(2Z)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B2927131.png)
![N-(1,3-benzodioxol-5-yl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide](/img/structure/B2927133.png)